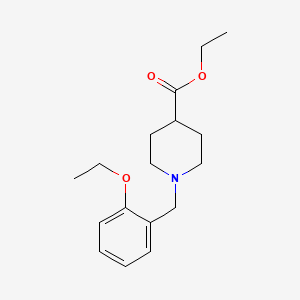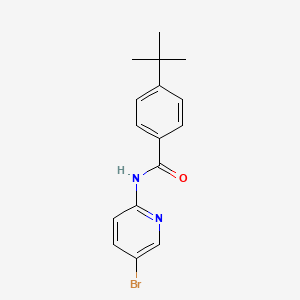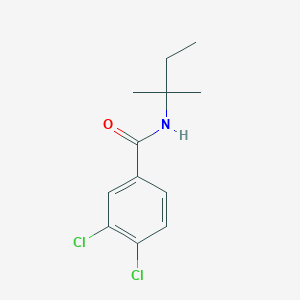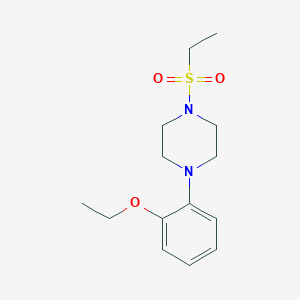![molecular formula C14H10FN3O2 B5843086 5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5843086.png)
5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound that has shown potential in various scientific research applications. This compound is synthesized using a specific method and has a mechanism of action that affects biochemical and physiological processes in the body.
Mecanismo De Acción
The mechanism of action for 5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves the inhibition of specific enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of kinases, which are enzymes that play a critical role in the regulation of various cellular processes. Additionally, this compound has been shown to inhibit the activity of specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid are primarily related to its mechanism of action. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, this compound has been shown to have an effect on the immune system, specifically in the regulation of T-cell activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid in lab experiments is its specificity. This compound has a specific mechanism of action and can target specific enzymes and signaling pathways, making it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can have toxic effects on certain cells and tissues, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. One area of research is in the development of more specific and potent inhibitors of specific kinases and signaling pathways. Additionally, this compound has shown potential in the treatment of various autoimmune diseases, and further research is needed to explore its potential in this area. Finally, there is a need for more studies on the toxicity and safety of this compound, particularly in the context of its use in clinical trials.
Métodos De Síntesis
The synthesis method for 5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves a series of chemical reactions. The starting material for this synthesis is 4-fluoroaniline, which undergoes a reaction with ethyl acetoacetate in the presence of a base to form 4-fluorophenyl-3-oxobutanoic acid ethyl ester. This intermediate undergoes a reaction with hydrazine hydrate to form 4-fluorophenylhydrazine. The final step involves a reaction between 4-fluorophenylhydrazine and 2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid in the presence of a coupling reagent to form 5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has shown potential in various scientific research applications. One of the primary areas of research is in the field of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential in the treatment of inflammation and autoimmune diseases.
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c1-8-6-11(9-2-4-10(15)5-3-9)16-13-7-12(14(19)20)17-18(8)13/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNOGSRXJDCVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(2-pyrazinylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843003.png)
![N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide](/img/structure/B5843010.png)




![4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5843035.png)
![4-bromo-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5843047.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5843064.png)



